molecular formula C16H23N5O2 B6419212 8-ethyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896313-32-9

8-ethyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B6419212
CAS No.: 896313-32-9
M. Wt: 317.39 g/mol
InChI Key: PVIJIQJDWSHVNV-UHFFFAOYSA-N
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Description

The compound 8-ethyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine-dione derivative characterized by alkyl substituents at positions 1, 3, 6, 7, and 6. Its structure includes:

  • 8-ethyl group: A short-chain alkyl substituent.
  • 3-isobutyl group: A branched alkyl chain providing steric bulk.
  • 1,6,7-trimethyl groups: Methylations that enhance lipophilicity and influence molecular interactions.

Properties

IUPAC Name

6-ethyl-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-7-19-10(4)11(5)21-12-13(17-15(19)21)18(6)16(23)20(14(12)22)8-9(2)3/h9H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIJIQJDWSHVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of an appropriate aldehyde with an amine and a nitrile under acidic conditions.

    Alkylation: The imidazole ring is then alkylated using alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Cyclization: The alkylated imidazole undergoes cyclization with a purine derivative under thermal or catalytic conditions to form the fused imidazopurine ring system.

    Final modifications: The final product is obtained by introducing the remaining alkyl groups through further alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-ethyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the alkyl groups or the imidazole ring, using reagents such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different chemical and biological properties.

Scientific Research Applications

8-ethyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-ethyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Variations and Molecular Properties

Key structural differences among analogues lie in substituents at positions 3 and 8, which dictate receptor selectivity, metabolic stability, and pharmacokinetics.

Table 1: Structural Comparison
Compound Name (or Identifier) Substituents Molecular Weight Key Structural Features
Target Compound 8-ethyl, 3-isobutyl, 1,6,7-trimethyl ~349.4 g/mol* Balanced lipophilicity; moderate steric bulk at position 3.
CB11 () 8-(2-aminophenyl), 3-butyl, 1,6,7-trimethyl ~422.5 g/mol Aromatic 8-substituent enhances PPARγ binding; longer alkyl chain at position 3.
Compound 3i () 8-(piperazinylpentyl), 1,3,7-trimethyl ~530.6 g/mol Extended piperazinyl group improves 5-HT1A/5-HT7 receptor affinity.
AZ-853 () 8-(piperazinylbutyl), 1,3-dimethyl ~482.6 g/mol Fluorophenyl-piperazine enhances 5-HT1A partial agonism; simpler methyl groups.
Compound 8-(2,3-dimethylphenyl), 3-(3-methylbutyl), 1,6,7-trimethyl 407.5 g/mol Bulky aromatic 8-substituent; branched 3-substituent may reduce metabolic stability.
Compound 3-(2-chlorobenzyl), 1,7-dimethyl ~362.8 g/mol Chlorobenzyl group at position 3 enhances TGF-β inhibition.

*Calculated based on molecular formula.

Table 2: Pharmacological Profiles
Compound Name (or Identifier) Primary Biological Target Key Activity Potency/IC50/Ki Reference
Target Compound Not explicitly reported Hypothesized: Kinase inhibition or receptor modulation based on substituents. N/A -
CB11 () PPARγ Induces apoptosis in NSCLC cells via ROS, MMP collapse, and caspase-3 activation. EC50 for PPARγ activation: ~0.5–1 μM
Compound 3i () 5-HT1A/5-HT7 receptors Antidepressant activity (2.5 mg/kg in FST); anxiolytic effects. 5-HT1A Ki: ~10–50 nM
AZ-853 () 5-HT1A receptor Antidepressant-like activity with partial agonism; better brain penetration. 5-HT1A EC50: ~100 nM
Compound TGF-β Inhibits TGF-β signaling; potential anticancer and anti-inflammatory effects. IC50 for TGF-β inhibition: Not reported
Metabolic Stability and Lipophilicity
  • Target Compound: The 8-ethyl and 3-isobutyl groups likely confer moderate metabolic stability compared to aryl-substituted analogues (e.g., CB11, Compound 3i).
  • However, AZ-853 demonstrated superior brain uptake due to optimized substituents .

Structure-Activity Relationship (SAR) Insights

  • Position 8 :
    • Ethyl (target compound) vs. aryl/piperazinyl (CB11, 3i): Aromatic or extended groups enhance receptor binding (e.g., 5-HT1A, PPARγ) but may compromise solubility. Ethyl substituents favor metabolic stability and kinase selectivity .
  • Position 3: Isobutyl (target) vs.
  • Methylations (Positions 1, 6, 7) : Trimethylation enhances membrane permeability and modulates electron distribution in the purine core, influencing interactions with enzymatic active sites .

Biological Activity

The compound 8-ethyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine class of compounds. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C21H25N5O2
  • Molecular Weight: 379.5 g/mol
  • CAS Number: 877644-64-9
PropertyValue
Molecular FormulaC21H25N5O2
Molecular Weight379.5 g/mol
CAS Number877644-64-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Its structure allows it to bind effectively to these targets, leading to modulation of biological processes such as:

  • Antioxidant Activity: The compound exhibits significant antioxidant properties, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage.
  • Enzyme Inhibition: It acts as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting energy metabolism and cellular growth.

Pharmacological Effects

Research indicates that This compound has several pharmacological effects:

  • Neuroprotective Effects: Studies suggest that the compound may protect neuronal cells from apoptosis induced by oxidative stress.
  • Anti-inflammatory Properties: It has shown potential in reducing inflammation in various models of disease.
  • Antitumor Activity: Preliminary research indicates that it may inhibit the proliferation of certain cancer cell lines.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Neuroprotection in Oxidative Stress Models

A study investigated the neuroprotective effects of the compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cell cultures. The results demonstrated a significant reduction in cell death and ROS levels when treated with varying concentrations of the compound.

Study 2: Anti-inflammatory Effects

In an animal model of induced inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a marked decrease in swelling and inflammatory markers compared to control groups.

Study 3: Antitumor Activity

In vitro assays using different cancer cell lines revealed that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to cell cycle arrest and induction of apoptosis.

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